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molecular formula C5H6F2O2 B1249098 2,2-difluoropent-4-enoic Acid CAS No. 55039-89-9

2,2-difluoropent-4-enoic Acid

Cat. No. B1249098
M. Wt: 136.1 g/mol
InChI Key: LHOKYUDUAYXFGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04892962

Procedure details

Analogously to Example 1, 38.5 g (0.28 mol) of 2,2-difluoro-4-pentenoic acid are esterified with ethanol. Yield: 41.3 g (89%) of a colourless oil of boiling point 55°-57° C./52 mbar, 1H-NMR (60 MHz, CDCl3): 6.1-5.0 (m, 3H); 4.30 (qa, J=7 Hz, 2H); 2.85 (d x t, J=16 Hz, 2H); 1.35 (t, J=7 Hz, 3H).
Quantity
38.5 g
Type
reactant
Reaction Step One
[Compound]
Name
colourless oil
Quantity
41.3 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:9])([CH2:6][CH:7]=[CH2:8])[C:3]([OH:5])=[O:4].[CH2:10](O)[CH3:11]>>[F:1][C:2]([F:9])([CH2:6][CH:7]=[CH2:8])[C:3]([O:5][CH2:10][CH3:11])=[O:4]

Inputs

Step One
Name
Quantity
38.5 g
Type
reactant
Smiles
FC(C(=O)O)(CC=C)F
Step Two
Name
colourless oil
Quantity
41.3 g
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
FC(C(=O)OCC)(CC=C)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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